Boc-NHCH2-Ph-pyrimidine-NH2

PROTAC CBP/p300 degradation acute myeloid leukemia

Boc-NHCH2-Ph-pyrimidine-NH2 (CAS: 3040121-15-8) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker featuring a Boc-protected aminomethylphenyl group and a 2-aminopyrimidine moiety. With a molecular formula of C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol, this compound serves as the critical linker component in the synthesis of the CBP/p300 PROTAC degrader XYD198 (also known as compound 14h).

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
Cat. No. B15541935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NHCH2-Ph-pyrimidine-NH2
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
InChIInChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11-4-6-12(7-5-11)14-18-9-13(17)10-19-14/h4-7,9-10H,8,17H2,1-3H3,(H,20,21)
InChIKeyLHLIVZYBSXLYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-NHCH2-Ph-pyrimidine-NH2 (CAS 3040121-15-8): Product Baseline and Chemical Profile


Boc-NHCH2-Ph-pyrimidine-NH2 (CAS: 3040121-15-8) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker featuring a Boc-protected aminomethylphenyl group and a 2-aminopyrimidine moiety . With a molecular formula of C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol, this compound serves as the critical linker component in the synthesis of the CBP/p300 PROTAC degrader XYD198 (also known as compound 14h) [1]. The Boc (tert-butoxycarbonyl) group provides a temporary protecting group for the primary amine, enabling sequential conjugation chemistry in multi-step PROTAC assembly . This linker's rigid aromatic scaffold is designed to precisely position the E3 ligase ligand (thalidomide) and the target protein ligand (CCS1477-derived) in an optimal ternary complex geometry [1]. The compound is commercially available from multiple vendors with purities typically ≥95% (HPLC) and is supplied as a solid suitable for storage at -20°C (powder, 3 years) or in solvent at -80°C (6 months) .

Why Generic PROTAC Linker Substitution Is Not Recommended for Boc-NHCH2-Ph-pyrimidine-NH2


The performance of PROTAC molecules is exquisitely sensitive to linker composition, length, and rigidity, as these parameters directly govern ternary complex formation, cellular permeability, and degradation efficiency [1]. For the CBP/p300 degrader XYD198, the specific Boc-NHCH2-Ph-pyrimidine-NH2 linker was identified through systematic structure-activity relationship (SAR) optimization across a series of linkers, and was found to be essential for achieving the exceptional potency (DC₅₀ < 2 nM) and in vivo antitumor efficacy (TGI = 93%) observed for XYD198 [2]. Generic substitution with alternative PROTAC linkers (e.g., simple PEG chains, alkyl spacers, or other heteroaromatic linkers) cannot be assumed to maintain this activity profile without rigorous re-optimization, as even minor alterations in linker geometry can abolish ternary complex formation or alter degradation selectivity [1]. Therefore, for researchers aiming to replicate or build upon the published XYD198 scaffold, sourcing the precise Boc-NHCH2-Ph-pyrimidine-NH2 linker is critical to ensure experimental reproducibility and fidelity to the validated SAR [2].

Quantitative Differentiation Evidence for Boc-NHCH2-Ph-pyrimidine-NH2 Relative to Comparators


PROTAC XYD198 Featuring Boc-NHCH2-Ph-pyrimidine-NH2 Demonstrates Superior Antiproliferative Activity Compared to Parent Inhibitor and Earlier PROTAC Analogs

The PROTAC molecule XYD198, which incorporates the Boc-NHCH2-Ph-pyrimidine-NH2 linker, exhibits exceptionally potent antiproliferative activity against the MV4;11 acute myeloid leukemia (AML) cell line, with an IC₅₀ of 0.9 nM [1]. This represents a >200-fold improvement in cellular potency compared to the parent CBP/p300 bromodomain inhibitor CCS1477 (IC₅₀ = 213.5 nM) [1][2]. In contrast, closely related PROTAC analogs with alternative linkers (e.g., compound 14a with a PEG-based linker) showed significantly reduced activity (IC₅₀ = 102 nM), demonstrating the critical contribution of the Boc-NHCH2-Ph-pyrimidine-NH2 linker to the overall pharmacological profile [1]. Furthermore, XYD198 achieves superior protein degradation efficiency, with a DC₅₀ (concentration for 50% protein degradation) of <2 nM for both CBP and p300 in MV4;11 cells [1].

PROTAC CBP/p300 degradation acute myeloid leukemia linker SAR

In Vivo Antitumor Efficacy of XYD198 Containing Boc-NHCH2-Ph-pyrimidine-NH2 Outperforms Earlier-Generation PROTACs

In an MV4;11 subcutaneous xenograft mouse model, XYD198 (30 mg/kg, oral gavage, QD for 14 days) achieved a tumor growth inhibition (TGI) of 93%, significantly surpassing the efficacy of the first-generation CBP/p300 PROTAC dCBP-1 (TGI = 75% at 100 mg/kg IP) [1][2]. This enhanced in vivo performance is attributed to the optimized physicochemical properties conferred by the Boc-NHCH2-Ph-pyrimidine-NH2 linker, which improves oral bioavailability and target engagement duration compared to earlier flexible PEG linkers [1]. The high TGI value of 93% approaches near-complete tumor stasis, indicating that XYD198 achieves robust and sustained degradation of CBP/p300 in the tumor microenvironment [1].

In vivo efficacy xenograft model tumor growth inhibition PROTAC pharmacokinetics

Boc-NHCH2-Ph-pyrimidine-NH2 Enables Precise Control Over PROTAC Conjugation Chemistry

The Boc protecting group on Boc-NHCH2-Ph-pyrimidine-NH2 allows for selective, acid-labile deprotection under mild conditions (e.g., TFA/DCM, 0°C to rt), enabling precise, stepwise conjugation of the E3 ligase ligand and target protein ligand [1]. This contrasts with non-protected aminomethylpyrimidine linkers (e.g., 2-(aminomethyl)pyrimidine, CAS 1260843-26-2) which lack this orthogonal protecting group and require more complex protection/deprotection strategies during PROTAC assembly . The stability of the Boc group under basic and nucleophilic conditions (e.g., amide coupling, nucleophilic aromatic substitution) further expands the synthetic utility of this linker in multi-step PROTAC synthesis [1]. Vendor QC data indicates ≥98% purity (HPLC) and consistent molecular weight (300.36 g/mol) across commercial lots, ensuring reproducible conjugation efficiency .

PROTAC synthesis linker functionalization Boc deprotection bioconjugation

Validated Research Applications for Boc-NHCH2-Ph-pyrimidine-NH2 Based on Quantitative Evidence


Synthesis and Optimization of Orally Bioavailable CBP/p300 PROTAC Degraders

This linker is the validated component of XYD198, a lead CBP/p300 PROTAC with demonstrated oral bioavailability and high in vivo antitumor efficacy (TGI = 93%) in AML xenograft models [1]. Researchers can confidently use Boc-NHCH2-Ph-pyrimidine-NH2 to construct analogs of XYD198 or to explore linker variations within the same rigid aromatic scaffold, leveraging the established SAR that this linker confers exceptional cellular potency (IC₅₀ = 0.9 nM) and protein degradation efficiency (DC₅₀ < 2 nM) [1]. This application is particularly relevant for medicinal chemistry teams focused on targeted protein degradation for oncology indications.

Mechanistic Studies of PROTAC Ternary Complex Formation and Degradation Kinetics

The precise linker geometry of Boc-NHCH2-Ph-pyrimidine-NH2, when incorporated into XYD198, results in a well-characterized ternary complex (CRBN:XYD198:CBP/p300) that has been validated through biochemical and cellular assays [1]. This linker can be used as a reference standard in biophysical studies (e.g., SPR, TR-FRET, or NanoBRET) to investigate how linker rigidity and length influence ternary complex stability and degradation kinetics. The high potency and selectivity of XYD198 (over other bromodomain family proteins) make this linker-ligand conjugate an ideal tool for studying the molecular determinants of PROTAC efficacy [1].

Preclinical Development of Next-Generation AML Therapeutics

Given the strong in vivo efficacy of XYD198 in the MV4;11 xenograft model (TGI = 93% at 30 mg/kg p.o.), Boc-NHCH2-Ph-pyrimidine-NH2 is a critical intermediate for producing multigram quantities of XYD198 or related analogs for advanced preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) profiling, toxicology assessment, and efficacy testing in patient-derived xenograft (PDX) models of AML [1]. The commercial availability of this linker with high purity (≥98%) ensures batch-to-batch consistency for reproducible in vivo studies .

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